molecular formula C15H14N6S B3724725 3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole

3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole

Cat. No.: B3724725
M. Wt: 310.4 g/mol
InChI Key: GOGXXRZFIGGLRC-UHFFFAOYSA-N
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Description

The compound “3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The compound also contains a 3-methyl-2-butene-1-thiol group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a triazole derivative with a 3-methyl-2-butene-1-thiol derivative. Triazole derivatives can be synthesized effectively using various methods, as described in the literature . The 3-methyl-2-butene-1-thiol component could potentially be derived from 3-methyl-2-butene-1-thiol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, as mentioned earlier, contains two carbon and three nitrogen atoms . The 3-methyl-2-butene-1-thiol group would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazole ring and the 3-methyl-2-butene-1-thiol group. Triazole compounds are known to participate in a variety of reactions due to their ability to bind with various enzymes and receptors . The 3-methyl-2-butene-1-thiol group could also participate in reactions, particularly those involving sulfur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the triazole ring could contribute to its stability and reactivity . The 3-methyl-2-butene-1-thiol group could influence its solubility and reactivity .

Future Directions

Future research on this compound could focus on exploring its potential biological activities, given the known activities of triazole compounds . Additionally, studies could investigate its synthesis, properties, and potential applications in various fields.

Properties

IUPAC Name

14-(3-methylbut-2-enylsulfanyl)-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6S/c1-9(2)7-8-22-15-19-18-14-17-13-12(20-21(14)15)10-5-3-4-6-11(10)16-13/h3-7H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGXXRZFIGGLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NN=C2N1N=C3C4=CC=CC=C4NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
Reactant of Route 3
3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
Reactant of Route 4
3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
Reactant of Route 5
3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
Reactant of Route 6
3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole

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